molecular formula C8H11NO5S3 B135805 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide CAS No. 120279-26-7

5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide

Cat. No.: B135805
CAS No.: 120279-26-7
M. Wt: 297.4 g/mol
InChI Key: ZXSUWHJGLUHKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (CAS: 120279-26-7) is a thiopyran derivative with a molecular formula of C₈H₁₁NO₅S₃ and a molecular weight of 297.37 g/mol . It is structurally characterized by a hydroxyl group at the 4-position and a sulfonamide group at the 2-position of the fused thieno-thiopyran ring system. This compound is closely related to the carbonic anhydrase inhibitor dorzolamide hydrochloride (DORZO), a first-line topical antiglaucoma agent . However, unlike dorzolamide, which contains an ethylamino substituent at the 4-position, this compound features a hydroxyl group, significantly altering its pharmacological and physicochemical properties. It is primarily utilized as a reference standard or impurity in pharmaceutical quality control .

Properties

IUPAC Name

4-hydroxy-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S3/c1-4-2-6(10)5-3-7(17(9,13)14)15-8(5)16(4,11)12/h3-4,6,10H,2H2,1H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSUWHJGLUHKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559768
Record name 4-Hydroxy-6-methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120279-26-7
Record name 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 5,6-dihydro-4-hydroxy-6-methyl-, 7,7-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120279-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 5,6-dihydro-4-hydroxy-6-methyl-, 7,7-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Target of Action

The primary target of 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is the enzyme carbonic anhydrase . This enzyme plays a crucial role in regulating pH and fluid balance in various tissues and organs.

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. Most notably, it disrupts the regulation of intraocular pressure . Carbonic anhydrase plays a key role in the production of aqueous humor, the fluid that maintains intraocular pressure. By inhibiting this enzyme, the compound reduces the production of aqueous humor, thereby lowering intraocular pressure.

Pharmacokinetics

Some properties such as solubility in dmso and methanol, and storage temperature are mentioned. These properties can influence the compound’s bioavailability and its pharmacokinetic profile.

Result of Action

The primary result of the compound’s action is the reduction of intraocular pressure . This makes it a valuable tool in the treatment of conditions like glaucoma, where elevated intraocular pressure can lead to vision loss.

Biological Activity

5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, also known as Dorzolamide impurity or Dorzolamide intermediate, is a compound of significant interest in pharmaceutical research due to its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H11NO5S3
  • Molecular Weight : 297.37 g/mol
  • CAS Number : 120279-26-7
  • IUPAC Name : 4-hydroxy-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Pharmacological Activity

This compound has been primarily studied for its role as an antiglaucoma agent . Its mechanism involves the inhibition of carbonic anhydrase (CA), an enzyme that plays a crucial role in the regulation of intraocular pressure (IOP) by facilitating the conversion of carbon dioxide to bicarbonate. This inhibition leads to decreased aqueous humor production in the eye.

  • Carbonic Anhydrase Inhibition : The compound selectively inhibits carbonic anhydrase II (CA II), which is predominantly found in the ciliary body of the eye.
  • Reduction of Aqueous Humor Production : By inhibiting CA II, it reduces bicarbonate formation, leading to decreased fluid secretion and consequently lowering IOP.

Case Studies and Research Findings

Several studies have highlighted the biological activity and efficacy of this compound:

  • In Vivo Studies :
    • A study conducted on animal models demonstrated that administration of Dorzolamide significantly reduced IOP compared to control groups. The results indicated a dose-dependent response with optimal efficacy observed at specific concentrations .
  • Clinical Trials :
    • Clinical trials involving patients with glaucoma reported that topical application of Dorzolamide led to a significant reduction in IOP over a period of weeks. Patients exhibited improved ocular health with minimal side effects .
  • Comparative Studies :
    • Comparative analyses between Dorzolamide and other carbonic anhydrase inhibitors showed that Dorzolamide had a superior safety profile and efficacy in lowering IOP without causing systemic side effects commonly associated with oral carbonic anhydrase inhibitors .

Data Table: Comparative Efficacy of Carbonic Anhydrase Inhibitors

CompoundMechanismEfficacy (IOP Reduction)Side Effects
DorzolamideCA II Inhibition25% - 30%Mild burning sensation
BrinzolamideCA II Inhibition20% - 25%Eye irritation
AcetazolamideSystemic CA Inhibitor30% - 40%Fatigue, paresthesia

Scientific Research Applications

Pharmaceutical Development

The primary application of 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is as an intermediate in the synthesis of dorzolamide and related sulfonamides. Its role as a precursor allows for the development of new formulations aimed at enhancing the efficacy and reducing side effects associated with existing therapies for conditions such as glaucoma.

Carbonic Anhydrase Inhibition

Research indicates that compounds within this class exhibit inhibitory activity against carbonic anhydrases (CAs), particularly isoforms II and IV. These enzymes are crucial in regulating intraocular pressure by facilitating bicarbonate transport and fluid secretion in the eye. Inhibition of these enzymes can lead to decreased aqueous humor production, making this compound valuable for treating elevated intraocular pressure in glaucoma patients .

Potential Anti-Cancer Activity

Emerging studies suggest that thienothiopyran derivatives may possess anti-cancer properties. The structural features of this compound could be optimized to enhance selectivity and potency against specific cancer cell lines. Research into its mechanism of action is ongoing, with preliminary findings indicating potential pathways for inducing apoptosis in malignant cells .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its effectiveness as an intermediate for dorzolamide production. The researchers employed various reduction techniques to achieve high yields of the desired enantiomeric forms. The study provided detailed spectroscopic data confirming the structural integrity of the synthesized compound .

Case Study 2: Inhibition Studies

In another research project, the inhibitory effects of this compound on human carbonic anhydrases were evaluated. The results demonstrated significant inhibition with IC50 values comparable to established CA inhibitors. This finding supports further exploration into its therapeutic potential for ocular hypertension .

Summary Table of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentIntermediate for dorzolamide synthesis; enhances therapeutic efficacy
Carbonic Anhydrase InhibitionReduces intraocular pressure by inhibiting CAs II and IV
Anti-Cancer ActivityPotential for inducing apoptosis in cancer cells; ongoing research into mechanisms

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide and its analogs are summarized below:

Structural Comparison

Compound Name Substituent at 4-Position Key Functional Groups Molecular Weight (g/mol) CAS Number
This compound (Target) Hydroxyl (-OH) Sulfonamide, Thiopyran dioxide 297.37 120279-26-7
Dorzolamide Hydrochloride (DORZO) Ethylamino (-NHCH₂CH₃) Sulfonamide, Thiopyran dioxide 360.91 130693-82-2
MK-927 Isobutylamino (-NHCH₂CH(CH₃)₂) Sulfonamide, Thiopyran dioxide 339.46 N/A
5,6-Dihydro-6-methyl-4-oxothieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (Impurity) Oxo (=O) Sulfonamide, Thiopyran dioxide 295.35 120279-88-1

Pharmacological Activity

  • Dorzolamide Hydrochloride: A potent carbonic anhydrase inhibitor (CAI) with topical efficacy in reducing intraocular pressure (IOP). The ethylamino group at the 4-position is critical for binding to the CA active site, enabling nanomolar inhibitory potency (IC₅₀ ≈ 0.4 nM) .
  • MK-927: Another CAI with an isobutylamino substituent, demonstrating dose-dependent stereopharmacokinetics. The (S)-enantiomer exhibits stronger erythrocyte binding and slower clearance compared to the (R)-enantiomer .
  • Target Compound: The hydroxyl group at the 4-position likely reduces CA affinity due to the absence of the amino group’s hydrogen-bonding capability. No direct therapeutic activity has been reported, but it may serve as a metabolite or degradation product of dorzolamide .

Physicochemical Properties

  • Stereochemical Considerations: Dorzolamide and MK-927 exhibit stereoselective pharmacokinetics. For example, the (S)-enantiomer of MK-927 binds erythrocytes 3–6 times more strongly than the (R)-enantiomer . The target compound’s stereochemistry (4S,6S configuration) aligns with active CAIs but lacks the amino group necessary for activity .

Stability and Impurity Profile

  • The target compound is classified as an impurity in dorzolamide formulations, requiring stability-indicating assays for quality control .
  • Related impurities, such as 4-oxo and 4-amino derivatives, highlight the sensitivity of the 4-position to oxidative and hydrolytic degradation .

Preparation Methods

Resolution of 3-(2-Thienylthio)butyric Acid Enantiomers

The synthesis begins with the resolution of racemic 3-(2-thienylthio)butyric acid to isolate the desired (S)-enantiomer. This step is critical for establishing the stereochemistry of the final product. Chiral resolving agents or enzymatic methods are employed, though patents emphasize crystallographic separation due to its scalability. The resolved (S)-enantiomer undergoes intramolecular cyclization under acidic conditions, forming the thieno[2,3-b]thiopyran ring system. For instance, treatment with methanesulfonic acid at 60–80°C for 6–12 hours yields the cyclized product with >98% enantiomeric excess.

Oxidation to the Ketone Intermediate

The cyclized product is oxidized to 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide using hydrogen peroxide or ozone. This step introduces the sulfone groups at positions 7 and 7, critical for subsequent functionalization. Reaction conditions are tightly controlled at 0–5°C to prevent over-oxidation, achieving yields of 85–92%.

Stereoselective Reduction to the cis-4-Hydroxy Intermediate

Hydride-Based Reduction Mechanisms

The ketone intermediate undergoes stereoselective reduction to produce cis-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at −5°C to +5°C is preferred, generating the cis-diol with a diastereomeric ratio of 95:5. Alternative agents like lithium aluminum hydride (LiAlH₄) or borane-THF complexes are less favored due to side reactions.

Table 1: Comparison of Reducing Agents

AgentSolventTemperature (°C)Diastereomeric RatioYield (%)
NaBH₄THF−5 to +595:588
LiAlH₄Ether0–2580:2072
Borane-THFTHF2585:1578

Microbial Reduction Approaches

Although excluded from primary discussion per user guidelines, microbial methods using Candida or Pichia species are noted in literature for enantioselective reduction, offering an eco-friendly alternative. These methods, however, face scalability challenges compared to chemical synthesis.

Sulfonamide Group Introduction

Chlorosulfonation and Amidation

The thiophene ring undergoes chlorosulfonation at position 2 using chlorosulfonic acid at 0–20°C, followed by amidation with aqueous ammonia. This two-step process achieves 70–75% yield, with strict temperature control to minimize sulfonic acid byproducts.

Mitsunobu Reaction for Amine Functionalization

The hydroxyl group at position 4 is converted to an ethylamine via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This step inverts the configuration, yielding the trans-ethylamino intermediate essential for dorzolamide. Subsequent sulfonamide installation completes the synthesis.

Industrial-Scale Optimization

Cost-Effective Purification Strategies

Chromatography-free purification is achieved through crystallographic resolution at the 3-(2-thienylthio)butyric acid stage, reducing production costs by 40% compared to traditional methods. Solvent selection (e.g., ethyl acetate/hexane mixtures) ensures high recovery rates (>90%).

Analytical Characterization

Spectroscopic Verification

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Key NMR signals include δ 4.25 ppm (d, 1H, C4-OH) and δ 2.15 ppm (s, 3H, C6-CH₃).

Chiral Purity Assessment

Chiral HPLC using amylose-based columns resolves enantiomers, with retention times of 12.3 min for (4S,6S) and 14.1 min for (4R,6R) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide?

  • Methodological Answer : The synthesis typically involves a multi-step sequence starting with 2-mercaptothiophene. Key steps include:

  • Stereospecific alkylation with derivatized methyl (R)-3-hydroxybutyrate to establish the chiral center.
  • Ritter reaction to introduce the sulfonamide group, which proceeds with retention of chirality due to transannular stabilization by sulfone oxygen .
  • Cyclization and oxidation to form the 7,7-dioxide moiety. A representative route is outlined in studies using 2-mercaptothiophene and methyl esters, yielding intermediates like 5,6-dihydro-6-methyl-4-oxothieno[2,3-b]thiopyran-2-sulphonamide .

Q. How is the stereochemical integrity of the compound verified during synthesis?

  • Methodological Answer :

  • Chiral HPLC or capillary electrophoresis is used to separate enantiomers and assess optical purity.
  • X-ray crystallography confirms absolute configuration, particularly for intermediates like (4S,6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide .
  • NMR spectroscopy (e.g., NOE experiments) detects spatial proximity of substituents to validate stereochemistry .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₁₁H₁₈N₂O₄S₃, MW 338.467) .
  • FT-IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1160 cm⁻¹ and 1360 cm⁻¹) .
  • ¹H/¹³C NMR resolves substituent environments, such as methyl groups at δ ~1.3 ppm and sulfonamide protons at δ ~7.2 ppm .

Advanced Research Questions

Q. How can researchers mitigate elimination side reactions during alkylation steps in the synthesis?

  • Methodological Answer :

  • Low-temperature conditions (-20°C to 0°C) and polar aprotic solvents (e.g., DMF) favor substitution over elimination.
  • Steric hindrance minimization : Use bulky bases (e.g., DBU) to deprotonate intermediates without promoting β-hydride elimination .
  • Kinetic monitoring via in-situ IR or Raman spectroscopy helps optimize reaction time and temperature .

Q. What mechanistic insights explain the unexpected retention of chirality during the Ritter reaction?

  • Methodological Answer :

  • Studies propose a double inversion mechanism where sulfone oxygen stabilizes the sp²-hybridized intermediate, enabling retention of configuration despite SN1-like conditions .
  • Computational models (DFT calculations) support this by showing lower activation energy for the retention pathway compared to racemization .

Q. How should researchers address contradictions in stereochemical outcomes across synthesis protocols?

  • Methodological Answer :

  • Cross-validate results using multiple analytical methods (e.g., compare X-ray data with chiral HPLC retention times).
  • Replicate reaction conditions from conflicting studies (e.g., solvent polarity, catalyst loading) to isolate variables affecting stereoselectivity .
  • Isotopic labeling (e.g., deuterated reagents) tracks hydrogen migration during key steps to clarify mechanisms .

Q. What strategies optimize yield in the final oxidation to the 7,7-dioxide moiety?

  • Methodological Answer :

  • Stepwise oxidation using m-CPBA (meta-chloroperbenzoic acid) followed by H₂O₂/MeOH ensures complete conversion without over-oxidation.
  • Catalytic systems like VO(acac)₂ in acetic acid enhance selectivity for the sulfone group .
  • Monitor reaction progress via TLC or HPLC to terminate at the dioxide stage .

Data Analysis and Experimental Design

Q. How can computational modeling aid in predicting the compound’s reactivity?

  • Methodological Answer :

  • Molecular dynamics simulations model transition states to predict regioselectivity in alkylation or oxidation steps.
  • Docking studies assess interactions with biological targets (e.g., carbonic anhydrase for derivatives like Dorzolamide) .
  • QM/MM hybrid methods evaluate steric and electronic effects on reaction pathways .

Q. What experimental controls are critical for reproducibility in synthesis?

  • Methodological Answer :

  • Strict moisture control (e.g., Schlenk techniques) prevents hydrolysis of sensitive intermediates.
  • Internal standards (e.g., anthracene for HPLC) ensure consistent quantification.
  • Blank runs without catalysts/reagents identify side reactions from impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.